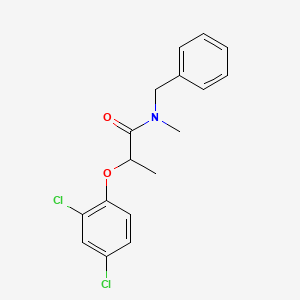![molecular formula C18H18Cl2O4 B3935803 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
Overview
Description
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DCMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of phenoxyalkoxybenzaldehydes and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a well-known pathway involved in cancer cell growth and survival. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis. In addition, 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it has been found to have low toxicity, both in vitro and in vivo. This makes it a potentially safer alternative to other anticancer compounds that may have higher toxicity. However, one limitation of using 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is not very water-soluble, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of research could focus on optimizing the synthesis method to yield higher purity and higher yield of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde. Another area of research could focus on developing more water-soluble derivatives of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde to improve its effectiveness in certain applications. Additionally, further research could be done to better understand the mechanism of action of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde and to identify potential targets for its anticancer activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in humans.
properties
IUPAC Name |
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O4/c1-12-8-14(19)18(15(20)9-12)24-7-3-6-23-16-5-4-13(11-21)10-17(16)22-2/h4-5,8-11H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMYUSUIVOSUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)

![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)
![{4-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B3935784.png)
![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
![1-bromo-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935796.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)
![5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline](/img/structure/B3935812.png)